BRD4 Isoform-Selective Degradation vs. Pan-BET PROTAC
In the sole published direct head-to-head comparison, PLX-3618 (10 µM, 24 h) selectively degraded only BRD4 protein in MV-4-11 AML cells, whereas the pan-BET PROTAC dBET1 (10 µM, 24 h) eliminated all three BET family members—BRD2, BRD3, and BRD4—under identical conditions [1]. Western blot analysis with isoform-specific antibodies confirmed complete absence of BRD2 and BRD3 bands in the dBET1-treated lane but preserved BRD2/BRD3 signal in the PLX-3618-treated lane, establishing degradation selectivity at the post-translational level despite the compound's non-selective BET-family bromodomain binding [1].
| Evidence Dimension | BET protein degradation selectivity (Western blot detection) |
|---|---|
| Target Compound Data | PLX-3618 (10 µM, 24 h): degrades BRD4 exclusively; BRD2 and BRD3 protein levels unchanged from DMSO control |
| Comparator Or Baseline | dBET1 (pan-BET PROTAC, 10 µM, 24 h): degrades BRD2, BRD3, and BRD4 simultaneously |
| Quantified Difference | Qualitative binary difference: BRD2/BRD3 bands absent with dBET1, fully preserved with PLX-3618 (representative of two independent experiments) |
| Conditions | MV-4-11 human AML cell line; 24-hour compound incubation; capillary electrophoresis Western blotting; vinculin normalization control |
Why This Matters
BRD4-selective degradation avoids the thrombocytopenia, gastrointestinal toxicity, and bone marrow suppression associated with pan-BET inhibition in preclinical models, directly impacting safety profiling and therapeutic window in drug development programs.
- [1] Parker GS, Toth JI, Fish S, Blanco GA, Kampert T, Li X, et al. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11. Mol Cancer Ther. 2024 Jun 22;23(10):1446-1458. Figure 1D. View Source
